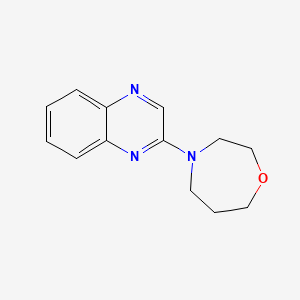

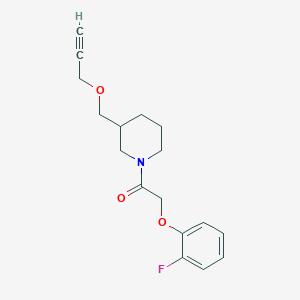

4-(Quinoxalin-2-yl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a similar compound, 4-Quinoxalin-2-yl-phenylamine, is 221.26 .Chemical Reactions Analysis

The direct C3-functionalization of quinoxaline-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This is due to their diverse biological activities and chemical properties .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . A similar compound, 4-Quinoxalin-2-yl-phenylamine, has a molecular weight of 221.26 .Aplicaciones Científicas De Investigación

Bioactive Molecule Design

Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . These molecules have shown a wide spectrum of biologically and pharmaceutically properties, making quinoxaline a privileged structure in combinatorial drug discovery libraries .

Dye Synthesis

Quinoxaline derivatives have been used in the synthesis of dyes . The unique chemical structure of quinoxaline allows for a wide range of color variations, making it a valuable component in dye manufacturing.

Fluorescent Materials

Quinoxaline-based compounds have been used in the creation of fluorescent materials . These materials have applications in various fields, including bioimaging, diagnostics, and optoelectronics.

Electroluminescent Materials

Quinoxaline derivatives have been used in the production of electroluminescent materials . These materials are used in devices such as organic light-emitting diodes (OLEDs), contributing to advancements in display technology.

5. Organic Sensitizers for Solar Cell Applications Quinoxaline-based compounds have been used as organic sensitizers in solar cell applications . They contribute to the efficiency of solar cells by enhancing light absorption and charge transfer properties.

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including photovoltaic cells and photodetectors.

Green Chemistry

A novel, facile, and eco-friendly synthesis of quinoxalines from α-azido ketones and 1,2-diamines has been developed . This protocol generates the desired products efficiently in water and without any catalyst, aligning with the principles of green chemistry.

Pharmaceutical Applications

Quinoxaline derivatives exhibit a wide spectrum of biologically and pharmaceutically properties, including kinase inhibition, antitumor, smoking cessation, antiviral, antibacterial, anti-angiogenesis, anti-depression, and anti-inflammatory activity . This makes them valuable in the development of new drugs and therapies.

Direcciones Futuras

Quinoxaline has become a subject of extensive research due to its diverse biological activities and chemical properties . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that quinoxaline and its derivatives, including “4-(Quinoxalin-2-yl)-1,4-oxazepane”, may have potential for future development in various fields of medicine and pharmacy.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives are known to have a wide range of biological activities . They have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit the transcription of various target genes . .

Biochemical Pathways

Quinoxaline derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .

Result of Action

The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Quinoxaline derivatives have been found to have various biological and pharmacological properties, including anticancer, antidiabetic, anti-mycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antifungal, antiviral, antimalarial, antibacterial, antioxidant, antithrombotic, and antiprotozoal properties . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the degradation of some organophosphate insecticides in the environment has been studied . .

Propiedades

IUPAC Name |

4-quinoxalin-2-yl-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAKGYFJZYPYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinoxalin-2-yl)-1,4-oxazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)